isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine
Description
Overview of Aminopyrazole Derivatives
Aminopyrazoles are nitrogen-containing heterocycles distinguished by an amino group (-NH$$_2$$) at the 3-, 4-, or 5-position of the pyrazole ring. These derivatives are prized for their ability to modulate diverse biological pathways, including kinase signaling, oxidative stress responses, and microbial growth. The 5-aminopyrazole (5AP) subclass, to which the target compound belongs, has garnered particular interest due to its efficacy in inhibiting enzymes such as p38 mitogen-activated protein kinase (p38MAPK) and Bruton’s tyrosine kinase (BTK). Substituents like trifluoromethyl groups enhance metabolic stability and binding affinity, making 5APs critical in designing therapeutics for cancer, inflammation, and infectious diseases.
Historical Context and Discovery
The exploration of pyrazole chemistry began in 1883 with Ludwig Knorr’s synthesis of antipyrine, a pyrazolone derivative with antipyretic properties. Natural pyrazoles were first identified in 1954, when 3-n-nonylpyrazole was isolated from Houttuynia cordata. Modern advances in heterocyclic synthesis, such as gold-catalyzed aminofluorination of alkynes, have enabled efficient access to fluorinated pyrazoles, expanding their pharmaceutical applicability. The integration of trifluoromethyl groups into aminopyrazoles, as seen in the target compound, reflects contemporary strategies to optimize drug-like properties through halogenation.
Significance in Contemporary Chemical Research
This compound exemplifies the convergence of synthetic innovation and therapeutic potential. Its trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the isobutylamine side chain introduces steric bulk, potentially improving target selectivity. Recent approvals of analogous compounds, such as the BTK inhibitor pirtobrutinib, underscore the relevance of this structural class in oncology and immunology. Additionally, its synthetic adaptability supports applications in agrochemicals and materials science, particularly in designing bifunctional ligands for metal catalysis.
Nomenclature and Systematic Naming
The systematic IUPAC name This compound is derived as follows:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents :
- 1-Methyl : A methyl group at position 1.
- 5-Trifluoromethyl : A trifluoromethyl (-CF$$3$$) group at position 5.
- 3-Methylamine : A methylamine group (-CH$$2$$NH-) at position 3, further substituted by an isobutyl group.
Alternative naming conventions may describe it as N-isobutyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-methanamine, emphasizing the amine side chain.
Scope and Objectives of Research
This review focuses on:
- Synthetic Pathways : Elucidating strategies for constructing the pyrazole core and introducing substituents.
- Structure-Activity Relationships (SAR) : Analyzing how the trifluoromethyl and isobutylamine groups influence biological activity.
- Pharmacological Applications : Evaluating preclinical data on kinase inhibition, antimicrobial activity, and anti-inflammatory potential.
- Comparative Analysis : Contrasting the compound with related aminopyrazoles, such as pirtobrutinib and edaravone analogues.
By addressing these objectives, this review aims to contextualize the compound’s role in advancing aminopyrazole-based drug discovery.
Table 1: Key Structural Features and Their Implications
Properties
Molecular Formula |
C10H17ClF3N3 |
|---|---|
Molecular Weight |
271.71 g/mol |
IUPAC Name |
2-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16F3N3.ClH/c1-7(2)5-14-6-8-4-9(10(11,12)13)16(3)15-8;/h4,7,14H,5-6H2,1-3H3;1H |
InChI Key |
DGUYARJHQREJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C(=C1)C(F)(F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with β-Keto Enol Ethers
The most widely reported method involves reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine derivatives. For example, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacts with methyl hydrazine sulfate in ethanol under triethylamine catalysis at 85°C for 12 hours, yielding the pyrazole intermediate 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with a modest 38% yield. The regioselectivity of this reaction is critical, as competing pathways may produce undesired isomers.
Key Reaction Parameters:
| Parameter | Value | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 85°C | Higher temps favor cyclization |
| Solvent | Ethanol | Polarity aids in intermediate stability |
| Catalyst | Triethylamine | Neutralizes acid byproducts |
Hydrazine Cyclization Alternatives
Alternative approaches employ methyl hydrazine hydrochloride with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one under reflux conditions. This method avoids sulfate byproducts but requires stringent pH control to prevent decomposition of the trifluoromethyl group.
The introduction of the isobutylaminomethyl side chain involves alkylation or Mitsunobu reactions , with the former being more industrially scalable.
Alkylation with Isobutyl Bromide
The amine group of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes alkylation using isobutyl bromide in the presence of a base such as potassium carbonate. A polar aprotic solvent like dimethylformamide (DMF) is typically employed at 60–80°C for 6–8 hours, achieving yields of 45–55%. Side reactions, such as over-alkylation or N-oxide formation, are mitigated by maintaining anhydrous conditions.
Reductive Amination Strategies
Recent advancements utilize reductive amination with isobutyraldehyde and sodium cyanoborohydride. This one-pot method converts the primary amine to the secondary amine directly, bypassing intermediate isolation. While this route simplifies purification, it requires precise stoichiometry to avoid reduction of the pyrazole ring.
Catalytic Methods and Reaction Optimization
Transition Metal Catalysis
Palladium and nickel catalysts have been explored for cross-coupling reactions to install the isobutyl group. For instance, Suzuki-Miyaura coupling with isobutylboronic acid derivatives shows promise but faces challenges due to the electron-withdrawing trifluoromethyl group deactivating the pyrazole ring.
Acid-Catalyzed Enhancements
The patent literature highlights the use of Brønsted acids like trifluoroacetic acid (0.1 eq) to improve regioselectivity during pyrazole formation. In one example, sulfuric acid (0.09 eq) increased the isomer ratio to 96:4 (desired:undesired) while reducing reaction times by 30%.
Purification and Characterization
Crystallization Techniques
The final compound is purified via fractional crystallization from ethyl acetate/hexane mixtures. Crystallization kinetics are sensitive to cooling rates, with slower rates yielding larger crystals (platelet morphology) that facilitate filtration.
Chromatographic Methods
Silica gel column chromatography with 20% ethyl acetate in hexanes remains the standard for isolating the target compound from alkylation byproducts. Ultra-high-performance liquid chromatography (UHPLC) analyses confirm purities >98%.
Comparative Purification Data:
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Crystallization | 99.7 | 75 |
| Column Chromatography | 98.5 | 85 |
Chemical Reactions Analysis
Types of Reactions
Isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for designing drugs with potential therapeutic effects.
Material Science: The compound is explored for its potential use in developing advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with similar pyrazole-amine derivatives:
| Compound Name | Pyrazole Substituents (Positions) | Amine Substituent | Molecular Formula | Molecular Weight | Key Features/Applications | References |
|---|---|---|---|---|---|---|
| Isobutyl{[1-methyl-5-(CF₃)-1H-pyrazol-3-yl]methyl}amine | 1-Me, 5-CF₃ | Isobutyl | C₁₁H₁₇F₃N₄ | 286.27 (calc.) | High lipophilicity; CNS potential | [11, 17] |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 1-Me, 5-CF₃ | None (primary amine) | C₅H₆F₃N₃ | 165.12 | Synthetic intermediate | [11, 12] |
| {1-Me-2-[5-Me-3-CF₃-1H-pyrazol-1-yl]ethyl}amine | 1-Me, 5-Me, 3-CF₃ | Ethyl | C₈H₁₂F₃N₃ | 207.20 | Compact structure; lower MW | [14] |
| Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine | 1-(2-fluoroethyl) | Butyl | C₁₀H₁₉ClFN₃ | 235.73 | Fluorinated alkyl chain | [16] |
| 5-Amino-3-methyl-1-phenylpyrazole | 1-Ph, 3-Me | None (primary amine) | C₁₀H₁₁N₃ | 173.21 | Aromatic substitution | [15] |
Key Observations :
- Amine Substituents : Isobutyl in the target compound increases lipophilicity (logP ~2.5–3.5 estimated) compared to ethyl or methyl groups, favoring blood-brain barrier penetration .
- Molecular Weight (MW) : The target compound (MW ~286) is larger than simpler analogues (e.g., 165.12 in [11]), which may impact bioavailability under Lipinski’s Rule of Five.
Comparison of Methods :
- The target compound likely requires multi-step synthesis, starting from the pyrazole core (as in [11, 17]) followed by alkylation.
- Simpler analogues (e.g., 5-amino-3-methyl-1-phenylpyrazole [15]) are synthesized in fewer steps, reducing yield complexity.
Limitations :
- Lack of solubility data for the target compound complicates ADME (absorption, distribution, metabolism, excretion) predictions.
- The isobutyl group’s steric bulk may hinder target engagement compared to smaller substituents (e.g., ethyl in [14]).
Biological Activity
Isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research studies and findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of isobutyl amine with 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The synthesis pathway has been optimized for yield and purity, with various methods reported in literature. Notably, the synthesis of related pyrazole derivatives has been documented, which can provide insights into the structural characteristics of this compound.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Isobutylamine + 1-methyl-5-(trifluoromethyl)-1H-pyrazole | Reflux | High |
| 2 | Purification via chromatography | - | - |
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with trifluoromethyl groups have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is thought to involve DNA intercalation and disruption of cellular processes.
Case Study:
A related compound was tested against pancreatic cancer cell lines (BxPC-3 and Panc-1), showing IC50 values of 0.051 µM and 0.066 µM, respectively, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (DOX) .
Table 2: Antiproliferative Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BxPC-3 | TBD | Ongoing Study |
| Related Compound | Panc-1 | 0.066 | |
| Doxorubicin | Panc-1 | 0.120 | Standard |
The proposed mechanism for the biological activity of this compound involves:
- DNA Intercalation: The flat structure allows for effective insertion between DNA bases.
- Cell Cycle Disruption: Induction of apoptosis in cancer cells by altering cell cycle regulation.
Toxicity and Safety Profile
While preliminary studies suggest promising therapeutic effects, comprehensive toxicity evaluations are necessary. A comparative analysis with non-cancerous cell lines indicates a selective toxicity profile that favors cancer cells over normal cells, which is a desirable trait in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
